molecular formula C5H9N3O B6317586 5-Azido-2-pentanone CAS No. 84702-73-8

5-Azido-2-pentanone

Cat. No. B6317586
CAS RN: 84702-73-8
M. Wt: 127.14 g/mol
InChI Key: DKVGVVHAWZMYAR-UHFFFAOYSA-N
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Description

5-Azido-2-pentanone is a chemical compound that is a derivative of pentanone, where an azido group has replaced a hydrogen atom . It is related to other azido compounds such as (S)-5-Azido-2-(Fmoc-amino)pentanoic acid .


Synthesis Analysis

The synthesis of azido compounds often involves the use of organic azides in various reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or non-catalyzed conditions . The synthesis of 2-azido-5-nitropyrimidine and its azido-tetrazole tautomerism in various solvents and in the crystalline state has been described .


Chemical Reactions Analysis

The chemical reactions involving azido compounds are diverse and can lead to the formation of various heterocyclic compounds . For instance, 2-pentanone has been used as a model to study the hydrodeoxygenation property of the ketonic carbonyl group .

Scientific Research Applications

Click Chemistry and Bioconjugation

The azide group in 5-azido-2-pentanone is commonly used in click chemistry reactions. Click chemistry enables efficient and specific bioconjugation by forming stable triazoles. Researchers can selectively label biomolecules (such as proteins, nucleic acids, and lipids) with azide-containing probes, facilitating studies on cellular processes, protein interactions, and drug delivery .

Synthesis of Modified Nucleosides

5-Azido-2-pentanone serves as a precursor for 5’-azidoribonucleosides. These modified nucleosides are essential for antisense oligonucleotide design, where they enhance binding affinity and stability. Additionally, they find applications as enzyme inhibitors, diagnostic reporters, and potential anticancer or antiviral agents .

Functionalization of Biomaterials

Researchers use 5-azido-2-pentanone to functionalize biomaterials, such as hydrogels, nanoparticles, and surfaces. The azide group allows covalent attachment of bioactive molecules, enabling controlled drug release, tissue engineering, and targeted therapies .

Photoaffinity Labeling

The azide moiety in 5-azido-2-pentanone can be photoactivated, allowing researchers to create photoaffinity probes. These probes irreversibly bind to target proteins upon UV irradiation, aiding in protein identification, structural studies, and drug target validation .

Chemical Biology and Proteomics

By incorporating 5-azido-2-pentanone into synthetic peptides or proteins, scientists can selectively modify specific amino acids. This approach helps unravel protein function, interactions, and post-translational modifications .

Drug Development and Target Validation

Researchers explore 5-azido-2-pentanone derivatives as potential drug candidates. Their unique chemical properties may lead to novel therapeutic agents, especially in areas like cancer, infectious diseases, and neurological disorders .

Mechanism of Action

The mechanism of action of azido compounds often involves the inhibition of certain enzymes. For example, Zidovudine, an azido compound, works by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA, thereby decreasing replication of the virus .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For related compounds, safety data sheets provide information on hazards, safe handling, and emergency procedures .

Future Directions

The future directions in the study of azido compounds involve the development of new synthetic methods and applications. Azido compounds have wide-ranging biological applicability and are expected to move quickly from research to clinical applications .

properties

IUPAC Name

5-azidopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(9)3-2-4-7-8-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVGVVHAWZMYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Chloro-2-pentanone ethylene ketal (5.0 g, 30.4 mmol) was stirred in DMF with lithium azide (5.95 g, 120 mmol) at 60° C. for 48 hrs. The mixture was evaporated to dryness. The product was then dissolved in toluene (50 ml) and washed with water (3×15 ml). The organic phase was evaporated and the resulting 5-azido-2-pentanone ethylene ketal was stirred in 50 ml of 70% trifluoroacetic acid for 24 hrs. The reaction mixture was neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate and evaporated to yield the desired ketone as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.95 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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